3-Chloro-2,5-difluorobenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-chloro-2,5-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-chloro-2,5-difluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromomethylation of 3-chloro-2,5-difluorobenzene using bromomethylating agents such as paraformaldehyde and hydrobromic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the bromomethyl group .
Industrial Production Methods
Industrial production of 1-(Bromomethyl)-3-chloro-2,5-difluorobenzene may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-chloro-2,5-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo further halogenation, nitration, or sulfonation reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form hydrocarbons
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under basic conditions.
Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of multi-halogenated or nitrated benzene derivatives.
Oxidation and Reduction: Formation of carboxylic acids or hydrocarbons
Scientific Research Applications
1-(Bromomethyl)-3-chloro-2,5-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and active pharmaceutical ingredients.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and liquid crystals
Chemical Biology: It is employed in the study of biological processes and the development of biochemical assays.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-chloro-2,5-difluorobenzene involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-2,4-difluorobenzene
- 1-(Bromomethyl)-3-chloro-4-fluorobenzene
- 1-(Bromomethyl)-3,5-dichlorobenzene
Uniqueness
1-(Bromomethyl)-3-chloro-2,5-difluorobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-2,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWPVSVXDFGZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.